1,1,2-Trimethyl-1H-benzo[E]indole

Catalog No.
S751088
CAS No.
41532-84-7
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Trimethyl-1H-benzo[E]indole

CAS Number

41532-84-7

Product Name

1,1,2-Trimethyl-1H-benzo[E]indole

IUPAC Name

1,1,2-trimethylbenzo[e]indole

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-9H,1-3H3

InChI Key

WJZSZXCWMATYFX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2

Nanocarrier-Based Optical Probes

    Scientific Field: Nanotechnology

    Application Summary: The compound is incorporated into nanocarrier systems to create near-infrared optical probes for non-invasive in-vivo tumor imaging.

    Methods and Technical Details: Nanocarriers loaded with the compound accumulate in tumor tissues due to the enhanced permeability and retention effect, emitting fluorescence upon excitation.

    Results: These nanocarrier-based probes have shown promise in improving the specificity and sensitivity of tumor imaging techniques.

Synthesis of Bioactive Compounds

1,1,2-Trimethyl-1H-benzo[E]indole is a chemical compound with the molecular formula C₁₅H₁₅N and a molecular weight of 221.29 g/mol. This compound features a complex structure that includes a benzoindole framework, characterized by its three methyl groups positioned at the 1, 1, and 2 positions of the indole ring. The compound appears as a light yellow to brown powder or crystal and is noted for its high purity levels, typically exceeding 98% in commercial preparations .

Due to its functional groups. It can undergo:

  • Electrophilic Aromatic Substitution: The presence of the indole nitrogen allows for electrophilic attack on the aromatic system.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or enamines under acidic conditions.
  • Fluorescent Probes Formation: It is utilized as a reactant in synthesizing fluorescent probes for biological imaging applications .

Research indicates that 1,1,2-trimethyl-1H-benzo[E]indole exhibits promising biological activities. It has been studied for its potential as a:

  • Fluorescent Probe: Effective in tumor imaging and hypoxia detection due to its ability to respond to pH changes within cells .
  • Antioxidant: Some studies suggest that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

The synthesis of 1,1,2-trimethyl-1H-benzo[E]indole can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields of the desired compound through rapid heating .
  • Conventional Heating Methods: Traditional organic synthesis techniques involving cyclization reactions can also yield this compound.
  • Reactions with Indole Derivatives: Starting from indole derivatives and introducing methyl groups through alkylation reactions is another viable route .

The applications of 1,1,2-trimethyl-1H-benzo[E]indole span various fields:

  • Fluorescent Probes: Used in real-time imaging for detecting tumors and monitoring cellular environments.
  • Chemical Sensors: Its properties make it suitable for developing sensors that detect pH changes within biological systems .
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activity.

Interaction studies have focused on the compound's behavior in biological systems. Notable findings include:

  • Cellular Uptake Studies: Demonstrating how the compound interacts with cellular membranes and its effectiveness as a marker.
  • Binding Affinity Assessments: Evaluating its affinity for various biomolecules which is crucial for understanding its mechanism of action in biological contexts .

Several compounds share structural similarities with 1,1,2-trimethyl-1H-benzo[E]indole. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
1-MethylindoleIndole frameworkSimple structure; fewer methyl groups
2-MethylindoleIndole frameworkTwo methyl groups; less steric hindrance
3-MethylindoleIndole frameworkThree methyl groups but different position
Benzo[a]pyrenePolycyclic aromaticCarcinogenic properties; more complex structure
Indole-3-acetic acidIndole frameworkPlant hormone; distinct biological function

The unique arrangement of methyl groups in 1,1,2-trimethyl-1H-benzo[E]indole contributes to its specific chemical reactivity and biological activity, setting it apart from other indole derivatives.

The Vilsmeier-Haack reaction represents one of the most versatile and widely utilized methods for introducing formyl groups into electron-rich aromatic systems, including 1,1,2-trimethyl-1H-benzo[e]indole derivatives [1] [2] [3]. This transformation employs the characteristic reactivity of the Vilsmeier reagent, formed through the interaction of N,N-dimethylformamide and phosphorus oxychloride, to achieve electrophilic aromatic substitution under controlled conditions.

Mechanistic Framework and Reagent Preparation

The Vilsmeier-Haack formylation of 1,1,2-trimethyl-1H-benzo[e]indole proceeds through a well-established mechanistic pathway [2] [3]. Initially, the reaction of dimethylformamide with phosphorus oxychloride generates the electrophilic Vilsmeier reagent, chloromethylenedimethyliminium chloride. This intermediate subsequently undergoes electrophilic attack on the electron-rich benzene or indole ring system, leading to the formation of an iminium salt intermediate [1]. Hydrolytic workup then converts this intermediate to the corresponding aldehyde or ketone product.

Research conducted on related benzo[g]indole systems demonstrates that the functionalization of 1,1,2-trimethyl-1H-benzo[e]indole under Vilsmeier-Haack conditions typically requires temperatures between 85-90°C and reaction times of approximately 4 hours [4]. The process involves dissolving the substrate in anhydrous dimethylformamide, followed by the gradual addition of phosphorus oxychloride solution at reduced temperature (approximately 4°C) to control the exothermic reagent formation.

Synthetic Applications and Product Formation

The application of Vilsmeier-Haack formylation to 1,1,2-trimethyl-1H-benzo[e]indole derivatives has been demonstrated to produce malonaldehyde-type products with yields ranging from 17-19% [5]. These products serve as valuable intermediates for subsequent synthetic transformations, particularly in the preparation of bioactive compounds through coupling reactions with various nucleophiles such as glucose amines [5].

Advanced variants of the Vilsmeier-Haack reaction have been developed to enhance selectivity and reduce environmental impact. Catalytic versions employing phosphorus(III)/phosphorus(V) catalytic cycles have been reported for indole substrates, achieving remarkably high deuteration levels (>99%) when using deuterated dimethylformamide as the formyl source [6]. These methodologies represent significant improvements over traditional stoichiometric approaches, offering enhanced sustainability and atom economy.

Process Optimization and Industrial Considerations

Industrial applications of Vilsmeier-Haack formylation require careful optimization of reaction parameters to ensure reproducible yields and product quality [1] [2]. Temperature control proves critical, with reactions typically conducted at temperatures just below the boiling point of the solvent system for optimal conversion rates. The reaction temperature range of 0-80°C has been reported as suitable for various electron-rich aromatic substrates, with specific optimization required for each substrate class [2].

Workup procedures for Vilsmeier-Haack reactions involve neutralization with sodium hydroxide solution, followed by product isolation through precipitation and recrystallization techniques [5]. The use of ice water for quenching and pH adjustment to neutral conditions ensures complete hydrolysis of intermediate iminium species while minimizing product decomposition.

Knoevenagel Condensation Approaches

Knoevenagel condensation reactions provide powerful synthetic routes for the functionalization of 1,1,2-trimethyl-1H-benzo[e]indole derivatives, particularly through the formation of carbon-carbon bonds with active methylene compounds [7] [8] [9]. These transformations enable the introduction of diverse functional groups and the construction of extended conjugated systems essential for photochemical and pharmaceutical applications.

Fundamental Methodology and Scope

The Knoevenagel condensation of 1,1,2-trimethyl-1H-benzo[e]indole derivatives involves the reaction of aldehyde or ketone functionalities with compounds containing active methylene groups [7] [9]. Research has demonstrated that this approach can be successfully applied using various condensing agents, including malononitrile, barbituric acid derivatives, and ethyl acetoacetate, under different catalytic conditions [8] [9].

Studies on indole-3-carboxaldehyde systems reveal that Knoevenagel condensations proceed efficiently with malononitrile in the presence of L-proline catalyst, achieving yields up to 96% under optimized conditions [10]. The reaction typically employs ethanol as solvent at 60°C, with reaction times ranging from 48 minutes to several hours depending on the specific substrate combination and steric factors involved [10].

Catalytic Systems and Reaction Conditions

Multiple catalytic systems have been developed for Knoevenagel condensations involving indole derivatives [8] [9] [11]. Triphenylphosphine has been identified as an efficient catalyst for condensations between indole-3-carboxaldehydes and active methylene compounds such as 3-cyanoacetylindole, affording novel substituted olefin products [11]. The reaction conditions typically involve reflux in appropriate solvents with catalyst loadings optimized for each substrate combination.

Piperidine in combination with acetic acid represents another widely employed catalytic system for Knoevenagel condensations [8]. This combination provides excellent yields for reactions between indole aldehydes and various active methylene compounds, with the acidic co-catalyst facilitating enamine formation and subsequent condensation processes [8].

Microwave-Enhanced Synthesis Protocols

Microwave-assisted Knoevenagel condensations have emerged as preferred methods for the synthesis of indole derivatives due to significant improvements in reaction efficiency and yield [12] [13]. Comparative studies demonstrate that microwave irradiation reduces reaction times from 120-180 minutes to 5-8 minutes while simultaneously increasing yields from 60-70% to 83-98% [13].

The optimization of microwave-assisted conditions typically involves power settings of 450-600 watts with precise temperature control to prevent substrate decomposition [12] [13]. Solvent-free conditions using ammonium acetate catalysis have proven particularly effective for 2,5-disubstituted indole-3-carboxaldehydes with barbiturate condensing agents [12].

Applications in Photosensitizer Development

Knoevenagel condensation products derived from 1,1,2-trimethyl-1H-benzo[e]indole serve as important precursors for photosensitizer synthesis [7]. The reaction between the trimethyl-substituted benzoindole and various benzaldehydes produces dyes with enhanced photochemical properties suitable for cancer therapy applications [7]. These compounds demonstrate cytotoxic activity in melanoma cell lines upon irradiation with blue light, highlighting the therapeutic potential of this synthetic approach [7].

Organometallic Coupling Reactions

Organometallic coupling reactions represent state-of-the-art methodologies for the construction and functionalization of 1,1,2-trimethyl-1H-benzo[e]indole derivatives [14] [15] [16]. These transformations leverage the unique reactivity of transition metal catalysts to enable carbon-carbon and carbon-heteroatom bond formation under mild and selective conditions, providing access to structurally complex targets that would be challenging to prepare through alternative approaches.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions form the cornerstone of modern organometallic approaches to indole synthesis and functionalization [17] [18] [19]. The Suzuki-Miyaura coupling reaction has proven particularly valuable for the construction of carbon-carbon bonds between aryl halides and organoborane nucleophiles [20] [21] [22]. These reactions typically employ palladium(II) acetate or related palladium sources in combination with phosphine ligands, operating under basic conditions at temperatures ranging from 80-120°C [23] [21].

The Larock indole synthesis represents a specialized palladium-catalyzed approach specifically designed for indole construction [17]. This heteroannulation reaction utilizes ortho-iodoaniline substrates with disubstituted alkynes in the presence of palladium catalysts [17]. The reaction proceeds through oxidative addition, alkyne coordination, migratory insertion, and reductive elimination steps, with regioselectivity determined during the alkyne insertion phase [17].

Buchwald-Hartwig Amination Strategies

Buchwald-Hartwig amination reactions provide powerful methods for nitrogen-carbon bond formation in indole systems [24] [25] [26]. These palladium-catalyzed transformations enable the coupling of aryl halides with amines under relatively mild conditions, making them particularly suitable for sensitive substrates such as 1,1,2-trimethyl-1H-benzo[e]indole derivatives [24] [25].

Sequential Buchwald-Hartwig amination and Suzuki coupling protocols have been developed for the preparation of diarylated indoles [24]. These approaches typically employ the same palladium catalytic system for both transformations, with careful optimization of base selection (potassium carbonate versus cesium fluoride) to ensure compatibility between reaction steps [24].

Copper-Catalyzed Coupling Approaches

Copper-catalyzed coupling reactions offer complementary reactivity to palladium systems, particularly for the formation of carbon-nitrogen and carbon-carbon bonds under different mechanistic pathways [16] [27]. The Sonogashira coupling reaction, employing both palladium and copper catalysts, enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes [16] [25].

Three-component coupling reactions utilizing copper catalysis have been developed for indole synthesis [27]. These multicomponent approaches allow the assembly of complex indole structures from simple starting materials in single reaction vessels, minimizing synthetic steps and improving overall efficiency [27].

Mechanistic Considerations and Selectivity

The mechanistic understanding of organometallic coupling reactions has enabled rational design of selective transformations for indole synthesis [15] [19]. The general catalytic cycle involves oxidative addition of the metal catalyst to organic halides, transmetallation with organometallic nucleophiles, and reductive elimination to form the desired products while regenerating the active catalyst [15] [19].

Substrate scope considerations indicate that aryl chlorides and bromides typically provide optimal reactivity in these systems [15]. Electronic effects play crucial roles in determining reaction rates, with electron-rich substrates generally showing enhanced reactivity toward oxidative addition [15].

Microwave-Assisted Annulation Techniques

Microwave-assisted organic synthesis has revolutionized the preparation of indole derivatives, including 1,1,2-trimethyl-1H-benzo[e]indole, through dramatic improvements in reaction efficiency, selectivity, and environmental sustainability [28] [29] [30]. These methodologies exploit the unique heating mechanisms of microwave irradiation to enable rapid and controlled synthetic transformations that would be difficult or impossible to achieve under conventional thermal conditions.

Fundamental Principles and Advantages

Microwave-assisted synthesis operates through dielectric heating mechanisms that provide rapid and uniform temperature elevation throughout the reaction mixture [29] [30]. This heating mode offers several distinct advantages over conventional thermal methods, including reduced reaction times, improved yields, enhanced selectivity, and decreased side product formation [29] [30].

Research on indole derivative synthesis demonstrates that microwave irradiation can reduce reaction times from several hours to minutes while simultaneously improving product yields [28] [13]. Three-component domino reactions for indole synthesis show particularly dramatic improvements, with reaction times decreasing from 120-180 minutes to 5-8 minutes and yields increasing from 60-70% to 83-98% under optimized microwave conditions [28] [13].

Three-Component Domino Reactions

Three-component domino reactions represent elegant synthetic approaches that combine multiple bond-forming processes in single reaction vessels [28]. These transformations typically involve anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds to generate 3-functionalized indole derivatives [28]. The reactions demonstrate high regioselectivity and proceed under metal-free conditions using green solvents [28].

Optimization studies for three-component reactions indicate that microwave power settings of 450 watts provide optimal results [31]. The reactions benefit from the practical simplicity of microwave methodology, with easy access to starting materials and straightforward workup procedures [28].

Specialized Annulation Protocols

Microwave-assisted annulation of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid and its derivatives has been developed for the synthesis of fluorescent building blocks [32]. These reactions enable the preparation of compounds with enhanced photophysical properties suitable for materials science applications [32].

The synthesis of bis(indolyl)methanes under microwave irradiation represents another important application area [29]. These reactions employ 2-arylindole derivatives with structurally diverse aldehydes in the presence of glacial acetic acid as catalyst [29]. Microwave conditions provide excellent yields of biologically important bis(indolyl)methane derivatives compared to conventional heating methods [29].

Process Optimization and Scale Considerations

Microwave-assisted protocols require careful optimization of multiple parameters including power settings, reaction time, temperature profile, and solvent selection [31] [30]. Power levels between 450-600 watts have been identified as optimal for most indole synthesis applications [13] [31].

Solvent selection plays a crucial role in microwave-assisted reactions, with polar protic solvents generally providing enhanced heating efficiency [30]. However, solvent-free conditions using solid-supported catalysts have also proven effective for certain transformations [13].

Industrial-Scale Production and Purification Protocols

The industrial manufacture of 1,1,2-trimethyl-1H-benzo[e]indole requires robust and economically viable synthetic protocols coupled with efficient purification methodologies [34] [35]. These large-scale processes must balance synthetic efficiency, product quality, environmental considerations, and economic sustainability to meet commercial demands while maintaining stringent quality standards.

Scalable Synthetic Approaches

Industrial synthesis of 1,1,2-trimethyl-1H-benzo[e]indole typically employs alkylation strategies starting from readily available indole precursors . The primary synthetic route involves methylation of 1H-benzo[e]indole using methyl iodide in the presence of potassium carbonate base and organic solvents such as acetonitrile . Reaction conditions typically require elevated temperatures around 80°C with reaction times of 8 hours to ensure complete conversion .

Alternative industrial approaches utilize benzyl bromide derivatives in acetonitrile solvent systems . This methodology involves heating reaction mixtures at 80°C in specialized reactor systems, followed by controlled cooling and precipitation using diethyl ether . The process provides high-purity products suitable for further derivatization and commercial applications .

Large-Scale Purification Methodologies

Industrial purification of 1,1,2-trimethyl-1H-benzo[e]indole relies primarily on crystallization and extraction techniques optimized for large-scale operations [35] [36]. Solute crystallization using n-hexane has been demonstrated to achieve purities exceeding 99.5% with good recovery yields [35]. The crystallization process operates at controlled temperatures around 10°C (283 K) with optimized solvent-to-feed ratios of approximately 15.5 [35].

Extraction-based purification protocols employ multi-stage processes combining methanol extraction with n-hexane re-extraction [35]. Batch co-current five-stage processes have been developed to concentrate indole content to approximately 73.3% in the recovered oil phase [35]. These extraction methodologies enable efficient separation of target compounds from complex reaction mixtures while maintaining high product quality [35].

Process Integration and Economic Considerations

Industrial production protocols integrate synthesis and purification operations to minimize processing costs and maximize overall efficiency [34] [35]. Complete process designs incorporate extraction towers, re-extraction units, distillation columns, crystallization vessels, and auxiliary equipment for solvent recovery and waste treatment [35].

Economic optimization involves careful consideration of raw material costs, energy consumption, solvent recycling, and waste disposal requirements [35]. The proposed industrial processes include comprehensive solvent recovery systems to minimize environmental impact and reduce operating costs [35]. Distillation towers for methanol and n-hexane recovery enable solvent recycling rates exceeding 90%, significantly improving process economics [35].

Quality Control and Analytical Methods

Industrial production requires rigorous quality control protocols to ensure consistent product specifications [37] [38]. High-performance liquid chromatography analysis provides the primary analytical method for purity determination, with specifications typically requiring minimum purities of 98.0% by area [37]. Additional analytical parameters include melting point determination (115-119°C), moisture content, and elemental analysis [37].

Storage and handling protocols for 1,1,2-trimethyl-1H-benzo[e]indole require inert atmosphere conditions due to air sensitivity [37]. Industrial facilities employ specialized storage systems with nitrogen blanketing and temperature control to maintain product stability during extended storage periods [37].

Environmental and Safety Considerations

Industrial production protocols incorporate comprehensive environmental and safety measures to address potential hazards associated with organic synthesis operations [39]. Solvent selection prioritizes materials with favorable environmental profiles while maintaining synthetic efficiency [39]. Process designs include containment systems for volatile organic compounds and treatment facilities for aqueous waste streams [39].

XLogP3

3.5

UNII

F56431T911

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41532-84-7

Wikipedia

2,3,3-trimethylbenzoindolenine

General Manufacturing Information

1H-Benz[e]indole, 1,1,2-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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